molecular formula C6H12N2O3 B584393 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) CAS No. 158670-10-1

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)

Cat. No. B584393
M. Wt: 160.173
InChI Key: VOHJMJNXESMTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaziridine derivative that is commonly used as a reagent in organic synthesis. This compound has been extensively studied for its potential applications in the pharmaceutical industry, as well as in other fields such as agriculture and materials science.

Mechanism Of Action

The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is not well understood. However, it is believed to work by forming covalent bonds with cellular macromolecules, leading to cell death.

Biochemical And Physiological Effects

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties, and has also been studied for its potential use as an insecticide. Additionally, it has been shown to have toxic effects on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) in lab experiments is its ability to introduce aziridine rings into various organic molecules. This makes it a valuable tool for organic chemists. However, its toxic effects on the liver and kidneys limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI). One area of interest is its potential use as an antimicrobial agent. Additionally, its potential use as an insecticide and its antitumor properties make it an attractive target for further research. Finally, there is also potential for developing new synthetic methods for producing this compound, which could lead to improvements in its efficiency and cost-effectiveness.

Synthesis Methods

The most common method for synthesizing 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves the reaction of 2-bromo-1-(1-methylethyl)aziridine with silver nitrate in methanol. The resulting product is then purified through a series of filtration and recrystallization steps.

Scientific Research Applications

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been used in a wide range of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it is used to introduce aziridine rings into various organic molecules. It has also been studied for its potential applications in the pharmaceutical industry, where it has been shown to have antimicrobial and antitumor properties.

properties

CAS RN

158670-10-1

Product Name

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)

Molecular Formula

C6H12N2O3

Molecular Weight

160.173

IUPAC Name

(2-nitro-1-propan-2-ylaziridin-2-yl)methanol

InChI

InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3

InChI Key

VOHJMJNXESMTDH-UHFFFAOYSA-N

SMILES

CC(C)N1CC1(CO)[N+](=O)[O-]

synonyms

2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)

Origin of Product

United States

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